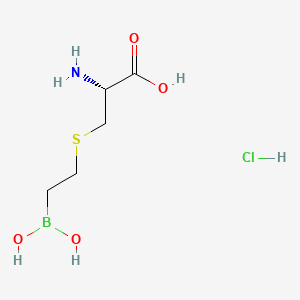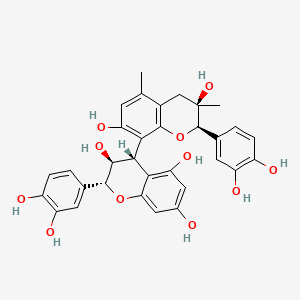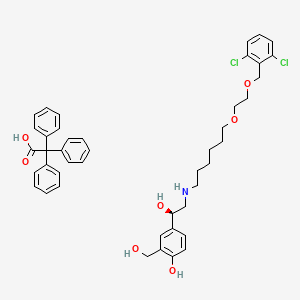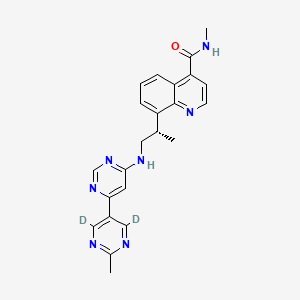
Peroxy Orange 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxy Orange 1 (PO1) is a novel fluorescent probe specifically designed for the detection of hydrogen peroxide (H2O2). It is cell-permeable and displays an orange intracellular fluorescence in response to H2O2 signals produced in cells during immune response and growth factor stimulation . The chemical name of this compound is 2’,3’,6’,7’-Tetrahydro-12’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9’-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one .
Chemical Reactions Analysis
This compound is a specific probe for hydrogen peroxide (H2O2). It binds to green fluorescent highly reactive oxygen species (hROS) probe APF . More detailed information about its chemical reactions was not found in the search results.
Physical And Chemical Properties Analysis
This compound is soluble up to 10 mM in DMSO . It is a pink solid at room temperature . More detailed physical and chemical properties were not found in the search results.
Relevant Papers
Two relevant papers were found in the search results . The first paper, titled “A palette of fluorescent probes with varying emission colors for imaging hydrogen peroxide signaling in living cells”, discusses the use of this compound and other fluorescent probes for imaging hydrogen peroxide signaling in living cells . The second paper, titled “Subcellular localization of the FLT3-ITD oncogene plays a significant role in the production of NOX- and p22phox-derived reactive oxygen species in acute myeloid leukemia”, discusses the role of this compound in detecting reactive oxygen species in acute myeloid leukemia .
Scientific Research Applications
Peroxy Orange 1 has a wide range of scientific research applications. It has been used in both in vivo and in vitro studies, and has been shown to be effective in a variety of areas, including cell signaling, gene expression, and drug delivery.
In Vivo
In vivo studies have been conducted to evaluate the potential of Peroxy Orange 1 as a therapeutic agent. This compound has been shown to be effective in inhibiting tumor growth and metastasis in animal models. In addition, this compound has been shown to be effective in reducing inflammation and oxidative stress in animals.
In Vitro
In vitro studies have been conducted to evaluate the potential of Peroxy Orange 1 as a research tool. This compound has been used in a variety of studies, including cell signaling, gene expression, and drug delivery. This compound has been shown to be effective in modulating cell signaling pathways, such as the MAPK and NF-κB pathways. In addition, this compound has been shown to be effective in modulating gene expression and has been used to deliver drugs to cells.
Mechanism of Action
Target of Action
Peroxy Orange 1 primarily targets hydrogen peroxide (H2O2) . Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including immune response and growth factor stimulation .
Mode of Action
This compound is a fluorescent probe that interacts with hydrogen peroxide to produce an orange intracellular fluorescence . This fluorescence is visible in cells such as RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation, respectively .
Biochemical Pathways
It is known that hydrogen peroxide signaling is a key aspect of various cellular processes, including immune response and growth factor stimulation . By detecting hydrogen peroxide, this compound can provide insights into these biochemical pathways.
Pharmacokinetics
It is mentioned that this compound is cell permeable , which suggests that it can readily enter cells to interact with its target, hydrogen peroxide.
Result of Action
The interaction of this compound with hydrogen peroxide results in the production of an orange intracellular fluorescence . This fluorescence can be used to image the presence and distribution of hydrogen peroxide in cells, thereby providing valuable information about cellular processes involving hydrogen peroxide .
Biological Activity
Peroxy Orange 1 has a wide range of biological activities, including being a strong oxidizing agent and a potent inhibitor of enzymes. In addition, this compound has been shown to be an effective antioxidant, and a potent inhibitor of tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to be an effective antioxidant, and has been used to reduce inflammation and oxidative stress in animals. In addition, this compound has been shown to be an effective inhibitor of enzymes, and has been used to modulate cell signaling pathways, such as the MAPK and NF-κB pathways.
Advantages and Limitations for Lab Experiments
The advantages of using Peroxy Orange 1 for lab experiments include its high solubility in water, its low toxicity, and its ability to modulate cell signaling pathways. The main limitation of this compound is its instability in the presence of light and heat.
Future Directions
The future directions for Peroxy Orange 1 include further evaluation of its potential therapeutic applications, further research into its mechanism of action, and further research into its potential as a drug delivery system. In addition, further research into its potential as an antioxidant, and its potential for use in gene expression studies, is also warranted. Other potential future directions for this compound include its use in the development of new materials and its use as a fluorescent dye.
Synthesis Methods
Peroxy Orange 1 is synthesized through a two-step reaction process. The first step involves the reaction of a phenol and an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a phenoxy-alkyl halide, which is then reacted with a peroxy acid in the presence of a catalyst, such as p-toluenesulfonic acid or p-toluenesulfonyl chloride. This reaction produces this compound, which is then purified and characterized.
properties
IUPAC Name |
6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,10'-3-oxa-17-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(21),2(11),4(9),5,7,12-hexaene]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32BNO5/c1-30(2)31(3,4)39-33(38-30)20-13-14-24-26(18-20)36-28-22-11-8-16-34-15-7-9-19(27(22)34)17-25(28)32(24)23-12-6-5-10-21(23)29(35)37-32/h5-6,10,12-14,17-18H,7-9,11,15-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTNXZHHCPNNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C7=C8C(=C6)CCCN8CCC7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes Peroxy Orange 1 a suitable probe for studying biological processes involving hydrogen peroxide?
A1: this compound (PO1) offers several advantages as a probe for hydrogen peroxide (H2O2) in biological systems:
- Specificity: PO1 demonstrates high selectivity for H2O2 over other reactive oxygen species (ROS) like hypochlorous acid (HOCl). This specificity is crucial for accurately attributing observed effects to H2O2 signaling. []
- Sensitivity: PO1 exhibits a "turn-on" fluorescence response upon reacting with H2O2, allowing for the detection of physiologically relevant H2O2 concentrations. This sensitivity is essential for monitoring subtle changes in H2O2 levels during cellular signaling events. [, ]
- Live-cell imaging: The fluorescence properties of PO1 are compatible with live-cell imaging techniques, enabling researchers to monitor real-time changes in H2O2 levels within living cells. [, ]
Q2: How does this compound detect hydrogen peroxide?
A2: this compound employs a boronate-based detection mechanism. The boronate moiety within the probe reacts specifically with H2O2, leading to a structural change that triggers a fluorescence increase. This "turn-on" response allows for the sensitive and selective detection of H2O2. [, ]
Q3: Can you provide examples of how this compound has been used to investigate hydrogen peroxide signaling in biological systems?
A3: this compound has proven valuable in uncovering new insights into H2O2 signaling:
- Plant Biology: Researchers used PO1 to demonstrate that abscisic acid (ABA), a plant hormone involved in drought response, increases H2O2 levels specifically within the mitochondria of guard cells, ultimately leading to stomatal closure. []
- Immunology: PO1 facilitated the visualization of different H2O2 production patterns within phagosomes of activated macrophages, highlighting the diverse roles of H2O2 in immune responses. []
- Cancer Biology: Studies utilizing PO1 revealed that NADPH oxidase-generated H2O2 contributes to DNA damage in leukemia cells expressing mutant FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. This finding sheds light on potential mechanisms driving aggressive leukemia phenotypes. []
Q4: What are the limitations of using this compound for H2O2 detection?
A4: While a powerful tool, PO1 does have some limitations:
Q5: Are there alternative methods for detecting H2O2 in biological systems?
A5: Yes, several alternative methods exist for H2O2 detection, each with advantages and disadvantages:
Q6: What are the future directions for research involving this compound and similar probes?
A6: Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

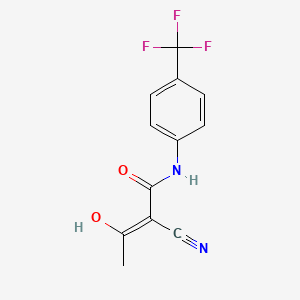
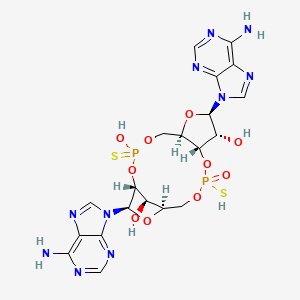
![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)



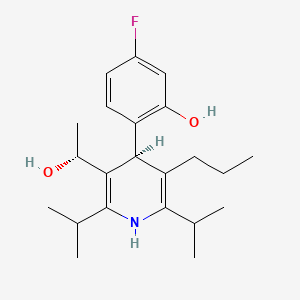
![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)
